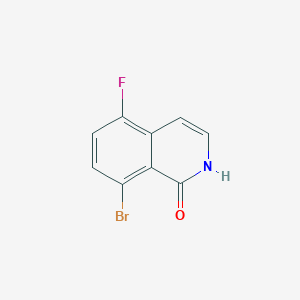

8-Bromo-5-fluoroisoquinolin-1(2H)-one

Description

Significance of the Isoquinolinone Framework in Heterocyclic Chemistry

The isoquinolinone core, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridinone ring, is a privileged structure in medicinal chemistry. google.com This framework is a key constituent of numerous natural products, particularly alkaloids, and exhibits a wide spectrum of pharmacological activities. google.comnih.gov Its structural features allow for three-dimensional diversity, enabling interactions with a variety of biological targets.

Isoquinolinone derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. google.comnih.gov This inherent bioactivity has established the isoquinolinone scaffold as an "inextricable template for drug discovery," spurring continuous interest among synthetic and medicinal chemists to develop efficient methods for its construction and functionalization. google.com

Strategic Importance of Halogen Substitution in Chemical Synthesis and Molecular Design

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into organic molecules is a cornerstone of modern medicinal chemistry and molecular design. researchgate.netnih.gov Halogens are not mere passive substituents; they actively modulate a compound's physicochemical and pharmacokinetic properties. For instance, fluorine can enhance metabolic stability and binding affinity, while bromine and chlorine can serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. researchgate.net

This strategic halogenation allows for the fine-tuning of a molecule's size, lipophilicity, and electronic distribution, which are critical factors influencing its interaction with biological targets like enzymes and receptors. researchgate.net The ability of halogens to form specific non-covalent interactions, such as halogen bonds, is increasingly recognized as a key element in rational drug design, contributing to the stability of ligand-target complexes. researchgate.net Brominated isoquinolines, in particular, are noted as crucial intermediates in the synthesis of various pharmaceutical compounds. google.com

Overview of 8-Bromo-5-fluoroisoquinolin-1(2H)-one within Current Research Paradigms

Within this context, This compound emerges as a compound of significant interest. It is a synthetically crafted molecule that combines the privileged isoquinolinone core with the strategic placement of two different halogen atoms. This "dis-halogenated" pattern is particularly valuable, offering orthogonal reactivity. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This differential reactivity allows for selective, stepwise functionalization, making it a highly versatile building block for constructing more complex molecular architectures.

The primary role of this compound in current research is as a key intermediate in the synthesis of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov PARP inhibitors are a class of anticancer agents that exploit deficiencies in DNA repair pathways in cancer cells, a concept known as synthetic lethality. mdpi.com Several approved PARP inhibitors, such as Olaparib and Talazoparib, feature a core structure (a phthalazinone) that is structurally analogous to the isoquinolinone framework. nih.govnih.gov The synthesis of these complex drugs relies on meticulously designed building blocks, and compounds like this compound represent a critical starting point for introducing the necessary chemical diversity and functionality required for potent and selective PARP inhibition. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1368385-84-5 |

| Molecular Formula | C₉H₅BrFNO |

| Molecular Weight | 242.04 g/mol |

| Appearance | Solid (Typical) |

| Classification | Heterocyclic Building Block, Amide, Bromide, Fluorinated Compound |

Research Applications of Related Isoquinolinone Scaffolds

| Application Area | Description | Key Compound Examples |

| PARP Inhibition | Isoquinolinones and their structural analogs (phthalazinones) form the core of many potent PARP inhibitors used in oncology. They mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the enzyme's active site. | Olaparib, Talazoparib, 5-Bromoisoquinolin-1-one |

| Anticancer Agents | Beyond PARP, various isoquinolinone derivatives have been investigated for general cytotoxic activity against cancer cell lines. | Alangiumkaloids A |

| Anti-inflammatory | Certain derivatives have shown efficacy in models of allergic lung inflammation. | CRA-680 |

| Antimicrobial | The isoquinolinone scaffold has been explored for developing new antibacterial and antifungal agents. | Various synthetic derivatives |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAFUFJXABBHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 5 Fluoroisoquinolin 1 2h One and Its Derivatives

Intramolecular Cyclization Pathways

While specific studies on the intramolecular cyclization of 8-bromo-5-fluoroisoquinolin-1(2H)-one are not extensively documented, the principles of cyclization reactions in related heterocyclic systems suggest several potential pathways. Intramolecular cyclization is a key strategy for the synthesis of more complex, fused heterocyclic scaffolds, often relying on the presence of suitably positioned reactive groups.

For derivatives of this compound, intramolecular cyclization could be envisaged by introducing a side chain at the N-2 position or by functionalizing the C-8 bromo position. For instance, a classic approach would be the introduction of a side chain at the N-2 position containing a nucleophilic group, which could then attack an electrophilic center on the isoquinolinone core.

Palladium-catalyzed intramolecular reactions are a common method for forming new rings. A hypothetical intramolecular Heck reaction could be envisioned if an alkenyl group is introduced at a suitable position, reacting with the C-8 bromine atom. Similarly, intramolecular Buchwald-Hartwig amination or etherification could be employed if an amino or hydroxyl group is present in a side chain attached to the nitrogen atom.

The Bichler-Napieralski and Pictet-Spengler reactions are classical methods for the synthesis of isoquinoline (B145761) derivatives through intramolecular cyclization. pharmaguideline.com While these are typically used for the formation of the isoquinoline core itself, modifications of these reactions could potentially be applied to derivatives of this compound to build additional fused rings. The success of such cyclizations would be highly dependent on the nature and length of the tethered side chain, as well as the reaction conditions employed.

A summary of potential intramolecular cyclization strategies for derivatives of this compound is presented below:

| Cyclization Strategy | Reactant Features | Potential Product |

| Intramolecular Heck Reaction | N-alkenyl derivative | Fused polycyclic system |

| Intramolecular Buchwald-Hartwig Amination | N-aminoalkyl derivative | Fused N-heterocycle |

| Intramolecular Buchwald-Hartwig Etherification | N-hydroxyalkyl derivative | Fused O-heterocycle |

Regioselectivity and Chemoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity key considerations in its chemical transformations. The molecule has two different halogen atoms, a benzene (B151609) ring, a pyridine (B92270) ring, a lactam functionality, and acidic N-H and potentially active C-H bonds.

Regioselectivity:

In reactions involving the aromatic core, the positions for electrophilic substitution are influenced by the existing substituents. The fluorine atom at C-5 is an ortho-, para-director, while the bromine atom at C-8 is also an ortho-, para-director. Their combined influence, along with the deactivating effect of the lactam carbonyl, would direct incoming electrophiles to specific positions.

In nucleophilic aromatic substitution (SNA_r) reactions, the positions ortho and para to the electron-withdrawing carbonyl group are activated. However, the presence of the halogen atoms provides more likely sites for substitution. The C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-8 position.

A study on the synthesis of isoquinolin-3-ones demonstrated that arylation can be directed to either the C4 or C8 position by choosing the appropriate catalytic system. organic-chemistry.org An electrophilic palladation pathway favored C4-arylation, whereas an Ir(III) catalyst resulted in exclusive C-C bond formation at the C8 position. organic-chemistry.org This highlights the potential for controlling regioselectivity in cross-coupling reactions of substituted isoquinolinones.

Chemoselectivity:

Chemoselectivity arises when a reagent could react with two or more different functional groups. In this compound, a key challenge is the selective reaction at one of the C-Br or C-F bonds. In palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig reactions, the greater reactivity of the C-Br bond compared to the C-F bond would allow for selective transformation at the C-8 position.

Another aspect of chemoselectivity is the competition between N- and O-alkylation of the lactam. The outcome of such reactions is often dependent on the reaction conditions, such as the base and solvent used. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

Solvent choice can also play a crucial role in determining the outcome of reactions. For instance, the synthesis of different isoquinolinone derivatives has been shown to be dependent on the solvent, with acetonitrile favoring the formation of 4-substituted isoquinolinones and hexafluoro-2-isopropanol leading to 3-substituted isoquinolinones. nih.gov

The following table summarizes the expected selectivity in key transformations of this compound:

| Reaction Type | Expected Regioselectivity | Expected Chemoselectivity |

| Palladium-catalyzed Cross-Coupling | C-8 position | C-Br bond over C-F bond |

| Electrophilic Aromatic Substitution | Positions influenced by F and Br directing effects | Reaction at the aromatic ring |

| Nucleophilic Aromatic Substitution | C-8 or positions activated by the carbonyl group | Substitution of halogen over other groups |

| Alkylation of the Lactam | - | N-alkylation vs. O-alkylation |

Elucidation of Reaction Mechanisms via Experimental Approaches

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are scarce, general experimental techniques can be applied to elucidate its reaction pathways.

Isotopic labeling is a powerful technique for tracking the fate of atoms throughout a chemical reaction. wikipedia.org By replacing an atom with its isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), one can follow its path from reactant to product, providing insights into bond-forming and bond-breaking steps. ias.ac.in

For instance, in studying a hypothetical rearrangement or cyclization reaction of a derivative of this compound, specific carbon or hydrogen atoms could be isotopically labeled. The position of the label in the final product, determined by techniques like NMR spectroscopy or mass spectrometry, would confirm or refute a proposed mechanism.

An example of how isotopic labeling could be applied is in the study of a potential palladium-catalyzed C-H activation/annulation reaction. Labeling a specific C-H bond with deuterium and observing whether this deuterium is retained or lost in the product can provide evidence for the involvement of that C-H bond in the reaction mechanism.

Kinetic studies, which measure the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and other species, are fundamental to determining the rate-determining step of a reaction. The rate law derived from such studies provides valuable information about the molecularity of the slowest step in the reaction mechanism.

For a reaction involving this compound, such as a Suzuki cross-coupling at the C-8 position, kinetic studies could involve systematically varying the concentrations of the isoquinolinone, the boronic acid, the palladium catalyst, and the base. The order of the reaction with respect to each component would help to build a picture of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

A kinetic isotope effect (KIE) study, where the reaction rate is compared when a specific atom is replaced by its heavier isotope, can also provide information about bond cleavage in the rate-determining step. A significant KIE is observed if the bond to the isotopically labeled atom is broken in this step.

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. While often highly reactive and short-lived, intermediates can sometimes be detected spectroscopically under specific conditions (e.g., low temperature) or trapped by reacting with a suitable reagent.

In the context of reactions of this compound, consider a palladium-catalyzed cross-coupling reaction. It might be possible to isolate or characterize the oxidative addition product, an organopalladium(II) complex, by carefully controlling the reaction conditions and using spectroscopic techniques like ³¹P NMR if phosphine ligands are employed.

In a study on the synthesis of isoquinolinones mediated by a hypervalent iodine reagent, a proposed mechanism involved the formation of an iodane (B103173) intermediate. nih.gov While not directly observed, its existence was inferred from control experiments and literature precedents. nih.gov Similarly, for reactions of this compound, the presence of intermediates could be inferred from the products of side reactions or by designing experiments to trap them.

Computational Chemistry and Theoretical Analysis of 8 Bromo 5 Fluoroisoquinolin 1 2h One

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

No dedicated Density Functional Theory (DFT) studies specifically investigating the electronic structure and molecular geometry of 8-Bromo-5-fluoroisoquinolin-1(2H)-one were found in the public domain. Consequently, data for the following subsections are not available.

There is no published research detailing the optimization of the ground state molecular geometry or any conformational analysis of this compound.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound are not available in the current body of scientific literature.

No studies presenting the Molecular Electrostatic Potential (MEP) surface map for this compound could be located.

There are no available reports on the atomic charge distribution within the this compound molecule, as determined by methods such as Mulliken population analysis or Natural Population Analysis (NPA).

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is extensively used to predict various spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed computational approach to predict NMR chemical shifts (δ) with a high degree of accuracy. worktribe.comnih.gov For this compound, theoretical calculations can provide predicted shifts for ¹H, ¹³C, and ¹⁹F nuclei.

The presence of bromine and fluorine atoms is expected to significantly influence the chemical shifts of adjacent nuclei due to their electronegativity and anisotropic effects. ¹⁹F NMR is particularly important for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment. researchgate.netnih.gov Comparing the computed spectra with experimental data helps in the unambiguous assignment of all resonance signals. researchgate.net

Predicted NMR Chemical Shifts

This table shows theoretically predicted NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level with a PCM solvent model for DMSO.

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H (on N) | ~11.5 |

| Aromatic H's | 6.8 - 7.8 |

| ¹³C NMR | |

| C=O | ~162 |

| Aromatic C-F | ~158 (with large C-F coupling) |

| Aromatic C-Br | ~115 |

| Other Aromatic C's | 110 - 140 |

| ¹⁹F NMR | |

| F (on C5) | ~ -110 |

Infrared (IR) spectroscopy identifies molecular functional groups based on their characteristic vibrational frequencies. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. dtic.mildtic.mil These calculations are instrumental in assigning the observed experimental peaks to specific molecular motions, such as stretching, bending, and rocking. nih.gov

For this compound, key vibrational modes include the N-H stretch, the C=O stretch of the amide group, aromatic C=C and C-H stretches, and the C-F and C-Br stretches. Theoretical frequency calculations often employ a scaling factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental results.

Predicted Principal Vibrational Frequencies

The table below lists the predicted (scaled) vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν(N-H) | N-H stretching | ~3150 |

| ν(C=O) | Carbonyl stretching | ~1660 |

| ν(C=C) | Aromatic ring stretching | 1600 - 1450 |

| ν(C-F) | C-F stretching | ~1250 |

| ν(C-Br) | C-Br stretching | ~650 |

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govchemrxiv.org This analysis calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (a measure of transition probability), can be used to simulate the UV-Vis spectrum. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic isoquinolinone core. The positions of the absorption bands can be influenced by the halogen substituents and the polarity of the solvent, effects which can be modeled computationally using solvent models. researchgate.net

Predicted Electronic Transitions

This table presents hypothetical TD-DFT results for the most significant electronic transitions in this compound.

| Transition | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | ~340 | 3.65 | 0.25 |

| S₀ → S₂ | ~295 | 4.20 | 0.18 |

| S₀ → S₃ | ~250 | 4.96 | 0.45 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the atomic and molecular motions over time, offering insights into conformational dynamics and intermolecular interactions. mdpi.comnih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its behavior in a condensed phase, such as in a solvent. researchgate.net

By simulating the molecule in a box of solvent molecules (e.g., water or DMSO), one can analyze the solvation structure and specific intermolecular interactions, such as hydrogen bonds between the amide N-H and C=O groups and the solvent. nih.gov Analysis of properties like the Root Mean Square Deviation (RMSD) can confirm structural stability, while Radial Distribution Functions (RDFs) can characterize the organization of solvent molecules around the solute.

Typical Parameters for an MD Simulation

The following table outlines a typical setup for an MD simulation of this compound in a solvent.

| Parameter | Value / Type | Purpose |

| Force Field | GAFF / AMBER | Defines the potential energy function of the system. |

| Solvent Model | TIP3P Water | Explicit representation of the solvent environment. |

| System Size | ~5000 atoms | A central solute molecule in a solvent box. |

| Temperature | 300 K | Simulation at room temperature. |

| Pressure | 1 atm | Simulation at atmospheric pressure. |

| Simulation Time | 100 ns | Duration to sample molecular motions and interactions. |

| Key Analyses | RMSD, RDF, Hydrogen Bond Analysis | To assess stability, solvation structure, and specific interactions. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of molecules and their physicochemical properties. nih.govaidic.it Instead of being the subject of a QSPR model itself, this compound would typically be one compound within a larger dataset of related molecules used to build such a model. tandfonline.comnih.gov

For this compound, a variety of molecular descriptors can be calculated from its 2D or 3D structure. These descriptors quantify different aspects of the molecule, including its topology, geometry, and electronic structure. nih.gov A QSPR model developed from a series of isoquinolinone derivatives could then be used to predict properties like solubility, melting point, or chromatographic retention time for other, unsynthesized analogues. nih.gov

Calculated Molecular Descriptors

This table provides examples of molecular descriptors that would be calculated for this compound as input for a QSPR model.

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 242.04 g/mol |

| Atom Count | 18 | |

| Topological | Wiener Index | ~150 |

| Balaban J Index | ~2.5 | |

| Electronic | Dipole Moment | ~3.5 D |

| HOMO Energy | ~ -6.8 eV | |

| LUMO Energy | ~ -1.5 eV |

Structure Activity Relationship Sar Studies of Halogenated Isoquinolinone Derivatives Non Clinical/mechanistic

Impact of Halogen Substituents (Bromine and Fluorine) on Molecular Interactions and Binding Affinities

The nature and position of halogen substituents are pivotal in modulating the binding affinity of isoquinolinone derivatives. nih.gov Bromine and fluorine, while both halogens, impart distinct properties to the aromatic core. Fluorine is the most electronegative element, small in size, and can participate in hydrogen bonds, although often weakly. nih.govacs.org It is frequently used to block metabolic oxidation or to alter the pKa of nearby functional groups. researchgate.net Bromine is larger, more polarizable, and a well-established halogen bond donor, a critical non-covalent interaction in drug design. mdpi.comnih.gov

The combined effect of an electron-withdrawing fluorine at the 5-position and a bromine at the 8-position on the isoquinolinone ring is complex. The fluorine atom's strong inductive effect can modulate the electron density of the entire aromatic system. This, in turn, can influence the strength of other interactions, including the potential for the bromine atom to act as a halogen bond donor. Studies on other halogenated systems have demonstrated that such substitutions can significantly impact binding affinity. For instance, in a series of halogenated ligands, bromine substitution led to a notable improvement in binding affinity, an effect attributed to the formation of stabilizing halogen bonds. mdpi.com The strategic placement of halogens can therefore be a determining factor in the potency of a compound. nih.gov

Table 1: Illustrative Impact of Halogen Substitution on Binding Affinity in a Model System This table is based on generalized findings from literature and serves to illustrate the potential effects of halogenation.

| Compound Type | Halogen Substituent | Relative Binding Affinity (Fold Change) | Potential Rationale |

|---|---|---|---|

| Parent Compound | None | 1x | Baseline |

| Fluoro-derivative | Fluorine | ~1-4x | Minor hydrophobic gains, metabolic blocking |

| Chloro-derivative | Chlorine | ~8-35x | Favorable hydrophobic and halogen bond interactions |

| Bromo-derivative | Bromine | ~10-46x | Stronger halogen bonding potential, increased hydrophobicity |

Data conceptualized from findings reported in studies on various halogenated ligands. mdpi.com

Role of Substituents on the Isoquinolinone Core in Determining Ligand-Target Recognition Mechanisms

The isoquinolin-1(2H)-one scaffold is a rigid bicyclic structure that provides a stable platform for the precise spatial arrangement of pharmacophoric features. researchgate.net Substituents on this core, particularly halogens, are instrumental in dictating how the ligand recognizes and binds to its biological target. The interactions are multifaceted, involving a combination of hydrophobic effects, specific non-covalent bonds, and electronic complementarity.

When a halogenated ligand binds to a target, it often displaces ordered water molecules from a hydrophobic cavity, resulting in a favorable entropic gain that contributes to the free energy of binding. nih.gov The bromine atom at the 8-position and the fluorine at the 5-position would be expected to make favorable contacts with hydrophobic amino acid residues such as leucine, isoleucine, and valine in a target's active site. The specific pattern of halogenation is crucial, as it must match the topology of the receptor's hydrophobic pockets to maximize these favorable interactions. nih.gov

Beyond simple hydrophobic effects, halogens can participate in highly directional and specific non-covalent interactions, most notably the halogen bond (XB). nih.govmdpi.com A halogen bond is formed between an electrophilic region on a covalently bonded halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine or histidine residue. nih.govmedchem-ippas.eu The strength of this interaction generally increases with the size and polarizability of the halogen atom (F < Cl < Br < I). mdpi.com

In 8-Bromo-5-fluoroisoquinolin-1(2H)-one, the bromine atom at the 8-position is a potent halogen bond donor. The presence of the highly electronegative fluorine atom on the same aromatic ring system can further enhance the magnitude of the σ-hole on the bromine atom. This "tuning" effect makes the bromine a stronger XB donor, potentially leading to a more potent and selective ligand-receptor interaction. scispace.com

Other crucial interactions for the isoquinolinone core include hydrogen bonding. The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form key interactions with polar residues in a binding site, anchoring the ligand in a specific orientation.

Conformational Analysis and Structural Rigidity/Flexibility in Relation to SAR

The isoquinolin-1(2H)-one nucleus is an essentially planar and rigid structure. nist.gov This inherent rigidity is advantageous for bioactivity, as it reduces the entropic penalty paid upon binding to a receptor. A flexible molecule must "freeze" into a specific conformation to bind, which is entropically unfavorable. A rigid molecule like this compound is already pre-organized in a conformation that may be optimal for binding, thus conserving binding energy.

This structural rigidity ensures that the key interacting groups—the halogen bond-donating bromine, the electronegative fluorine, and the hydrogen-bonding lactam function—are held in a well-defined spatial relationship. This allows for a more predictable and optimized presentation of these features to the complementary residues of a target protein. Any SAR derived from analogues of this scaffold can be more reliably interpreted in terms of the electronic and steric effects of the substituents, rather than being convoluted by changes in conformational preference.

Molecular Modeling and Docking Studies for Mechanistic SAR Elucidation

Molecular modeling and docking are powerful computational tools used to visualize and predict how a ligand might bind to its receptor, providing a mechanistic rationale for observed SAR. mdpi.comnih.gov For a molecule like this compound, docking studies can simulate its placement within a protein's active site, identifying potential binding poses and key interactions. nih.govresearchgate.net

A typical docking simulation would likely predict:

Halogen Bonding: The bromine atom at the 8-position forming a halogen bond with a Lewis basic acceptor (e.g., a backbone carbonyl oxygen). Advanced docking algorithms are now capable of specifically identifying and scoring these interactions. mdpi.com

Hydrogen Bonding: The N-H group of the lactam acting as a hydrogen bond donor and the C=O group acting as an acceptor to polar amino acid residues.

Hydrophobic Interactions: The aromatic rings and halogen substituents fitting into hydrophobic sub-pockets of the active site.

These computational models allow for the rationalization of SAR data. For example, if a related analogue lacking the 8-bromo substituent shows significantly lower activity, docking studies could confirm that this is due to the loss of a critical halogen bond. mdpi.com Such studies guide the design of new analogues with improved affinity and selectivity. nih.gov

Table 2: Application of Molecular Modeling Techniques for SAR Elucidation

| Computational Technique | Purpose and Insights Provided | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding pose and orientation of a ligand in a receptor's active site. | Visualizes potential halogen bonds from the 8-bromo group and hydrogen bonds from the lactam. |

| Quantitative SAR (QSAR) | Correlates physicochemical properties of a series of compounds with their biological activity. | Can quantify the positive contribution of the bromine and fluorine atoms to binding affinity. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic movement of the ligand-receptor complex over time. | Assesses the stability of the predicted binding pose and the persistence of key interactions like halogen bonds. medchem-ippas.eu |

| Electrostatic Potential Mapping | Calculates and visualizes the charge distribution on the molecule's surface. | Confirms the presence and magnitude of the positive σ-hole on the bromine atom, validating its potential as an XB donor. scispace.com |

Co-Crystallographic Studies of Compound-Receptor Interactions (for structural mechanistic insights)

While modeling provides powerful hypotheses, co-crystal structures obtained via X-ray diffraction offer the most definitive and high-resolution evidence of ligand-receptor interactions. nih.gov Obtaining a crystal structure of this compound bound to its target protein would provide unambiguous proof of its binding mode and the specific interactions responsible for its affinity.

A co-crystal structure would reveal:

The precise geometry of the halogen bond, including the C-Br•••O/N distance and angle, confirming its existence and strength.

The exact nature of the hydrogen bonding network involving the lactam moiety.

The specific hydrophobic contacts made by the aromatic system and its halogen substituents with the protein.

Any conformational changes in the protein that occur upon ligand binding.

This level of structural detail is invaluable for drug discovery, as it provides a precise blueprint for further optimization. nih.govyoutube.com For example, observing an unoccupied pocket near the 5-fluoro position could guide the design of new derivatives with substituents at that position to form additional favorable interactions, thereby enhancing potency.

Advanced Applications of 8 Bromo 5 Fluoroisoquinolin 1 2h One in Synthetic Organic Chemistry

Utilization as Key Building Blocks in the Construction of Complex Heterocyclic Systems

The strategic placement of the bromine atom at the C8-position of 8-bromo-5-fluoroisoquinolin-1(2H)-one renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the construction of complex, polycyclic, and fused heterocyclic systems, which are often challenging to synthesize through traditional methods.

Notably, the Suzuki-Miyaura coupling reaction provides a powerful tool for the formation of carbon-carbon bonds. By reacting this compound with a diverse range of boronic acids or esters, a variety of aryl or heteroaryl substituents can be introduced at the 8-position. This approach is fundamental in the synthesis of biaryl-containing heterocyclic frameworks, which are prevalent in many biologically active molecules.

Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, which can serve as versatile handles for subsequent transformations such as cycloaddition reactions or further coupling processes to build extended conjugated systems. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, facilitating the synthesis of 8-aminoisoquinolinone derivatives. These derivatives are valuable precursors for the construction of fused nitrogen-containing heterocycles.

The following table illustrates the potential of this compound in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic precursors.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 8-Aryl-5-fluoroisoquinolin-1(2H)-one |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 8-Alkynyl-5-fluoroisoquinolin-1(2H)-one |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | 8-Amino-5-fluoroisoquinolin-1(2H)-one |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | 8-Alkenyl-5-fluoroisoquinolin-1(2H)-one |

These initial coupling products can then undergo further intramolecular cyclization reactions to afford intricate, multi-ring systems. For instance, an 8-alkynyl derivative can be cyclized to form a furan- or pyrrole-fused isoquinolinone.

Precursors for Further Functionalization and Diversification in Chemical Synthesis

The strategic positioning of the bromo and fluoro substituents, in conjunction with the reactive lactam functionality, makes this compound an excellent precursor for extensive functionalization and molecular diversification. The bromine atom, as previously discussed, is a key handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the systematic modification of the C8-position to explore structure-activity relationships (SAR) in medicinal chemistry programs.

The fluorine atom at the C5-position offers several advantages. It can enhance metabolic stability by blocking a potential site of oxidation and can modulate the pKa of the molecule, influencing its pharmacokinetic properties. Furthermore, the electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, although the lactam ring's electronics also play a significant role.

The lactam nitrogen of the isoquinolinone core can be alkylated or acylated to introduce further diversity. This modification can be crucial for tuning the solubility, lipophilicity, and biological activity of the resulting compounds.

A significant application of this diversification potential lies in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP). The isoquinolinone core is a well-established pharmacophore for PARP-1 inhibition. By utilizing this compound, medicinal chemists can rapidly generate a library of analogs with diverse substituents at the 8-position to optimize potency and selectivity for different PARP isoforms.

The following table outlines potential diversification strategies starting from this compound.

| Reaction Site | Reaction Type | Reagent | Functional Group Introduced |

| C8-Br | Suzuki Coupling | Phenylboronic acid | Phenyl |

| C8-Br | Buchwald-Hartwig Amination | Piperidine | Piperidinyl |

| N2-H | Alkylation | Methyl iodide | N-Methyl |

| N2-H | Acylation | Acetyl chloride | N-Acetyl |

Contribution to the Development of Novel Methodologies and Synthetic Strategies in Organic Chemistry

The unique reactivity of this compound has the potential to contribute to the development of novel synthetic methodologies. Its bifunctional nature, possessing both a nucleophilic nitrogen and an electrophilic carbon (C-Br), makes it an interesting substrate for designing new cascade or domino reactions.

For example, a one-pot reaction sequence could be envisioned where the lactam nitrogen is first functionalized, followed by an intramolecular palladium-catalyzed cyclization involving the 8-bromo group. This could lead to the efficient construction of novel, constrained heterocyclic systems.

Furthermore, the presence of the fluorine atom can be exploited in the development of new C-F bond activation or functionalization strategies, which is a burgeoning area of research in organic chemistry. While challenging, the selective transformation of the C-F bond could open up new avenues for molecular diversification.

The isoquinolinone scaffold itself can participate in various cycloaddition reactions. Methodologies exploring the [4+2] or other cycloaddition reactions with this compound as the diene or dienophile component could lead to the synthesis of complex, three-dimensional molecules with interesting biological properties.

Role in the Synthesis of Diverse Chemical Libraries for Academic Exploration

The modularity and predictable reactivity of this compound make it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening and academic exploration. By employing combinatorial chemistry principles, a large number of analogs can be synthesized in a parallel fashion.

For instance, a library could be generated by reacting this compound with a diverse set of boronic acids in a 96-well plate format. A second dimension of diversity could be introduced by subsequently alkylating the lactam nitrogen with a variety of alkyl halides. This "two-dimensional" diversification strategy can rapidly populate chemical space with novel compounds.

These libraries can then be screened against a wide range of biological targets to identify new hit compounds for drug discovery programs. The well-defined core structure of this compound facilitates the interpretation of screening results and the subsequent optimization of hit compounds. The exploration of such libraries can also lead to the discovery of new chemical probes for studying biological pathways and cellular processes.

The following table provides an example of a combinatorial library design based on this compound.

| Building Block 1 (at C8) | Building Block 2 (at N2) | Resulting Library Size |

| 50 different boronic acids | 20 different alkyl halides | 1000 unique compounds |

Q & A

Q. How to troubleshoot low reactivity in downstream functionalization reactions?

- Methodological Answer : Steric hindrance from the 8-bromo group may limit access to reactive sites. Introduce directing groups (e.g., boronic esters) or switch to bulkier catalysts (e.g., XPhos Pd G3) to enhance selectivity. Computational docking studies (AutoDock Vina) can predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.